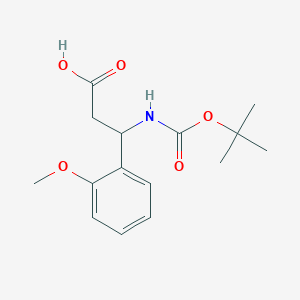

3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid

Description

3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 2-methoxyphenyl substituent at the β-position of the propionic acid backbone. The Boc group serves as a protective moiety for the amino group, enabling its use in peptide synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHHPNRENCUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Backbone: The propionic acid backbone is introduced through various synthetic routes, such as the alkylation of a suitable precursor.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

In industrial settings, the production of 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid is as a building block in peptide synthesis. The Boc group serves as a protective moiety for the amino functionality, allowing for selective reactions during peptide formation. The following steps outline its role in peptide synthesis:

- Deprotection : The Boc group can be removed under acidic conditions, exposing the free amino group.

- Coupling : The exposed amino group can then form peptide bonds with other amino acids.

- Final Product : After synthesis, the final peptide product can exhibit various biological activities depending on the sequence and structure.

Medicinal Chemistry

The presence of the tyrosine moiety in this compound opens avenues for medicinal chemistry applications. Tyrosine is crucial in numerous biological processes, including neurotransmitter synthesis and hormone signaling. Researchers utilize Boc-Tyr(Me)-OH to create peptide derivatives that can target specific enzymes or receptors associated with tyrosine metabolism. These derivatives may function as:

- Biological Probes : For studying protein-protein interactions.

- Drug Candidates : Potential treatments for diseases linked to dysregulated tyrosine metabolism .

Organic Synthesis

In organic synthesis, 3-tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid acts as an important intermediate. Its versatility allows it to be utilized in various chemical reactions and syntheses, including:

- Synthesis of Complex Molecules : It serves as a precursor for more complex structures in pharmaceuticals and agrochemicals.

- Functionalization : The compound can undergo further reactions to introduce different functional groups, enhancing its utility in synthetic pathways .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of using Boc-Tyr(Me)-OH in synthesizing bioactive peptides. For instance:

- A study demonstrated its utility in creating peptides that inhibit specific enzymes involved in cancer progression.

- Another research focused on synthesizing neuropeptides that mimic natural signaling molecules, showcasing the compound's role in developing therapeutic agents for neurological disorders .

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical processes. The methoxyphenyl group contributes to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact chemical behavior. Key analogs include:

Boc-Protected vs. Unprotected Derivatives

The Boc group is critical for stability during synthetic processes:

Stereochemical Variants

Chiral centers influence pharmacological profiles:

- Impact of Chirality: Enantiomers exhibit divergent binding affinities. For example, (R)-configured Boc-phenylpropanoic acids show enhanced selectivity in targeting chiral receptors .

Pharmaceutical Relevance

- Anti-inflammatory Agents : Methoxy-substituted propionic acids (e.g., 3-(p-methoxyphenyl)-propionic acid) inhibit pro-inflammatory cytokines like TNF-α .

- Antimicrobial Coordination Complexes: Cobalt(II) complexes of amino-phenylpropionic acids exhibit enhanced antimicrobial activity compared to free ligands .

Biological Activity

3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid (CAS No. 284493-52-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- Synonyms : Boc-3-amino-3-(2-methoxyphenyl)propionic acid; RARECHEM AK HT T255

Synthesis

The synthesis of 3-tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with a suitable precursor that contains the methoxyphenyl moiety. The overall reaction pathway can be summarized as follows:

- Protection of Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O).

- Coupling Reaction : The protected amino acid is coupled with the appropriate phenyl derivative using coupling reagents like dicyclohexylcarbodiimide (DCC).

The biological activity of 3-tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may function as a substrate or inhibitor depending on its structural modifications. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that compounds similar to 3-tert-butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid exhibit significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research has indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders .

- Neuroprotective Potential : Preliminary studies suggest neuroprotective effects, particularly in models of neurodegeneration. The compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in neurodegenerative diseases .

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for preparing 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to an amino acid precursor. One approach starts with (S)-glutamic acid, where the Boc group is selectively added to the amino functionality under anhydrous conditions using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine . The methoxyphenyl moiety can be introduced via asymmetric aldol reactions using chiral catalysts (e.g., Evans oxazolidinones) to ensure stereochemical control . Final hydrolysis of the ester intermediate under acidic or basic conditions yields the propionic acid derivative.

Q. How is the Boc protecting group introduced and removed during synthesis?

- Methodological Answer :

- Introduction : The Boc group is added using Boc anhydride (Boc₂O) in dichloromethane or THF, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance reactivity. Reaction conditions are typically maintained at 0–25°C for 4–12 hours .

- Removal : Deprotection is achieved via acidolysis using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. Careful neutralization with a weak base (e.g., NaHCO₃) is required to isolate the free amine .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc-protected amine, methoxyphenyl aromatic signals, and propionic acid backbone. D₂O exchange can resolve ambiguities in NH proton detection .

- HPLC : Chiral stationary phases (e.g., Whelk-O 1) enable enantiomeric purity verification, especially after asymmetric synthesis steps .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA during deprotection).

- PPE : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention, providing the safety data sheet (SDS) .

Advanced Research Questions

Q. How can stereoselective synthesis of the chiral center in this compound be optimized?

- Methodological Answer : Asymmetric aldol reactions using Evans auxiliaries (e.g., oxazolidinones) or organocatalysts (e.g., proline derivatives) can achieve >90% enantiomeric excess (ee). For example, using (S)-proline in a THF/water system at −20°C promotes selective formation of the (R)-configuration . Monitoring ee via chiral HPLC and adjusting catalyst loading (5–10 mol%) are critical for reproducibility .

Q. How can computational chemistry predict reactivity or resolve conflicting spectroscopic data?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate NMR chemical shifts to cross-validate experimental data. For instance, methoxyphenyl ring currents may cause unexpected splitting in aromatic protons, which DFT can rationalize .

- Molecular Dynamics (MD) : Model intermediate stability during Boc deprotection to identify side reactions (e.g., tert-butyl cation formation in strongly acidic conditions) .

Q. What strategies address low yields in scaling up the synthesis?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with ethyl acetate for safer large-scale reactions.

- Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs .

- Process Analytics : Use in-line FTIR to monitor reaction progress and adjust feed rates dynamically .

Q. How does the methoxyphenyl substituent influence further derivatization?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). However, steric hindrance at the ortho position may limit reactivity. For example, bromination at the para position proceeds efficiently with Br₂/FeBr₃, enabling coupling to fluorescent tags .

Q. What are the challenges in synthesizing structurally related analogs for SAR studies?

- Methodological Answer :

- Functional Group Compatibility : Avoid harsh conditions (e.g., strong acids) that may cleave the Boc group prematurely.

- Purification : Use preparative HPLC to isolate analogs with polar modifications (e.g., hydroxyl or fluorine substituents) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., proteases) to correlate substituent effects with activity .

Q. How can data contradictions in stability studies be resolved?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to varying pH (2–10), temperatures (4–40°C), and humidity (40–80% RH) to identify degradation pathways.

- LC-MS Analysis : Detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) and adjust storage conditions (e.g., −20°C under nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.